molecular formula C9H6ClNO5 B13690824 Methyl 2-(chlorocarbonyl)-3-nitrobenzoate

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate

Cat. No.: B13690824
M. Wt: 243.60 g/mol
InChI Key: AIRPKOVNEJZDFN-UHFFFAOYSA-N
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Description

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate is an organic compound with the molecular formula C9H6ClNO5 It is a derivative of benzoic acid and contains both a nitro group and a chlorocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by chlorination to introduce the chlorocarbonyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or oxalyl chloride for chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Aminobenzoates: Formed through the reduction of the nitro group.

    Carboxylic Acids: Formed through hydrolysis of the ester group.

Scientific Research Applications

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(chlorocarbonyl)-3-nitrobenzoate involves its reactivity with various nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive towards nucleophiles, leading to the formation of new covalent bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Methyl 2-(chlorocarbonyl)-3-nitrobenzoate can be compared with other similar compounds, such as:

    Methyl 3-nitrobenzoate: Lacks the chlorocarbonyl group, making it less reactive towards nucleophiles.

    Methyl 2-(chlorocarbonyl)benzoate: Lacks the nitro group, reducing its potential for reduction reactions.

    Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a chlorocarbonyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of both a nitro group and a chlorocarbonyl group, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-carbonochloridoyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO5/c1-16-9(13)5-3-2-4-6(11(14)15)7(5)8(10)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRPKOVNEJZDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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